molecular formula C17H17BrN2O3S B2582023 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 946261-24-1

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2582023
CAS No.: 946261-24-1
M. Wt: 409.3
InChI Key: ORRHXJVJVYMYMF-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a synthetic organic compound that has garnered interest in the field of pharmaceutical research This compound is characterized by its complex structure, which includes a bromine atom, a benzamide group, and an isothiazolidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide group is carried out by reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Isothiazolidin-2-yl Introduction: The isothiazolidin-2-yl moiety is introduced through a cyclization reaction involving a suitable precursor, such as a thioamide, under oxidative conditions using reagents like hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidin-2-yl moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the bromine site or the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated products, reduced amides

    Substitution: Substituted benzamides

Scientific Research Applications

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves the inhibition of Kinesin Motor Protein KIF18A. This protein is essential for proper chromosome alignment and segregation during cell division. By inhibiting KIF18A, the compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide: shares structural similarities with other benzamide derivatives and isothiazolidin-2-yl-containing compounds.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against KIF18A, making it a valuable compound for targeted cancer therapy research .

Properties

IUPAC Name

4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRHXJVJVYMYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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